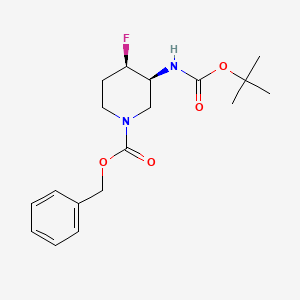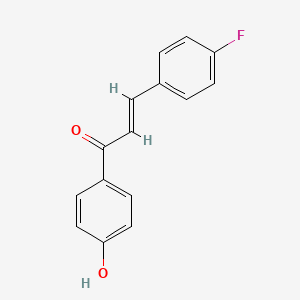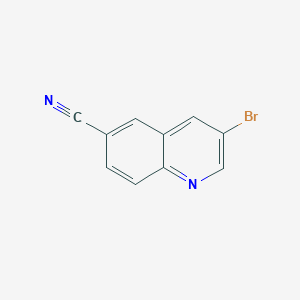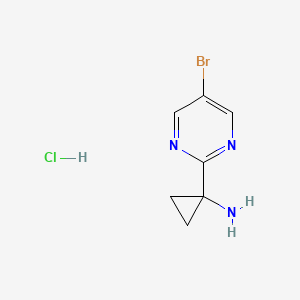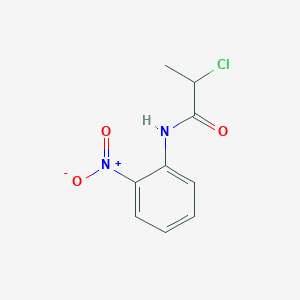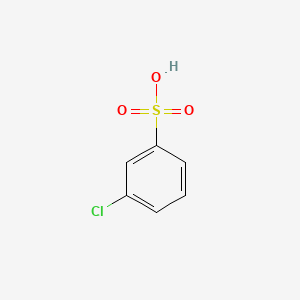
Cyclo(Ala-Tyr)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(Ala-Tyr), also known as cycloalanyl-tyrosyl, is a cyclic dipeptide composed of alanyl (alanine) and tyrosyl (tyrosine) residues. This compound is characterized by the formation of a ring structure between the alanine and tyrosine residues. Cyclo(Ala-Tyr) is a member of the diketopiperazine family, which are cyclic dipeptides known for their diverse biological activities and structural simplicity .
Wirkmechanismus
Target of Action
Cyclo(Ala-Tyr), also known as 3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, is a type of cyclic dipeptide (CDP) or diketopiperazine (DKP) compound It’s worth noting that cdps are known to exhibit a broad range of biological and pharmacological activities such as antibacterial, antifungal, antiviral, and immunosuppressive activities .
Mode of Action
It is known that cdps are produced by cyclodipeptide synthases (cdpss), which hijack aminoacyl-trnas from the ribosomal machinery for cyclodipeptide formation . This suggests that Cyclo(Ala-Tyr) might interact with its targets in a similar manner.
Biochemical Pathways
Cyclo(Ala-Tyr) is synthesized by CDPSs, which are mainly found in bacteria . These enzymes use aminoacyl-tRNAs from the ribosomal machinery to form cyclodipeptides . The production of Cyclo(Ala-Tyr) is a part of the broader biochemical pathway of tryptophan-containing cyclodipeptide biosynthesis .
Pharmacokinetics
It’s important to note that peptides generally have limitations such as short half-life, rapid metabolism, and poor oral bioavailability . Modifications can be employed to improve the pharmacokinetic properties of peptides .
Result of Action
Cdps are known to exhibit a broad range of biological and pharmacological activities . For example, some CDPs have been found to inhibit the growth of certain plant pathogens .
Action Environment
It’s worth noting that the production of cdps like cyclo(ala-tyr) can be influenced by the microbial machinery, highlighting the potential role of environmental factors in their biosynthesis .
Biochemische Analyse
Biochemical Properties
Cyclo(Ala-Tyr) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the unique ring structure of Cyclo(Ala-Tyr), which can influence its binding affinity and activity . It has been reported to exhibit antioxidant, anti-aging, and anti-inflammatory activities, making it a compound of interest in drug research and beauty applications .
Cellular Effects
Cyclo(Ala-Tyr) has been shown to exert effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Cyclo(Ala-Tyr) is complex and involves interactions at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclo(Ala-Tyr) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
Cyclo(Ala-Tyr) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclo(Ala-Tyr) can be synthesized through chemical synthesis methods. A common strategy involves the use of amino acid protecting groups. The side chain groups of the reactants are first protected, followed by the coupling of alanine and tyrosine residues through hydrazide coupling and cyclization reactions. Finally, the protecting groups are removed to obtain the target product .
Industrial Production Methods
In industrial settings, enzymatic synthesis methods have been developed for the production of Cyclo(Ala-Tyr). An efficient enzymatic cascade involving L-amino acid ligase from Bacillus subtilis and polyphosphate kinase from Sulfurovum lithotrophicum has been used to produce Cyclo(Ala-Tyr) in one pot. This method offers high yield and productivity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(Ala-Tyr) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the functional groups present in the alanine and tyrosine residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize Cyclo(Ala-Tyr).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclo(Ala-Tyr) can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Cyclo(Ala-Tyr) can be compared with other similar cyclic dipeptides, such as:
Cyclo(Phe-Gly): Composed of phenylalanyl (phenylalanine) and glycyl (glycine) residues.
Cyclo(Tyr-Gly): Composed of tyrosyl (tyrosine) and glycyl (glycine) residues.
Cyclo(Ala-Phe): Composed of alanyl (alanine) and phenylalanyl (phenylalanine) residues.
These compounds share structural similarities with Cyclo(Ala-Tyr) but differ in their specific amino acid residues, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties
Eigenschaften
CAS-Nummer |
21754-26-7 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O3/c1-7-11(16)14-10(12(17)13-7)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6H2,1H3,(H,13,17)(H,14,16)/t7-,10-/m0/s1 |
InChI-Schlüssel |
MFUNIDMQFPXVGU-XVKPBYJWSA-N |
SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



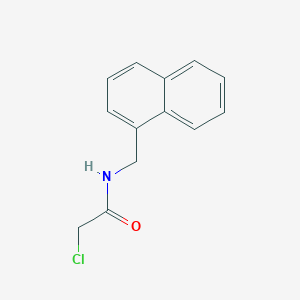

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)
